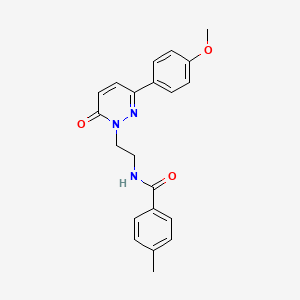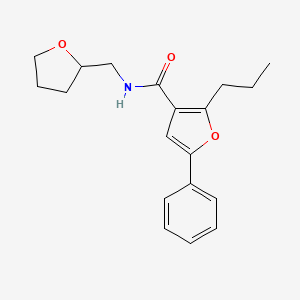![molecular formula C13H7N5O B2808883 2-(Cyanomethyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 860784-93-6](/img/structure/B2808883.png)
2-(Cyanomethyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Cyanomethyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a compound with the molecular formula C13H7N5O and an average mass of 249.228 Da . It belongs to a family of pyrazolo[1,5-a]pyrimidines (PPs), which have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
Synthesis Analysis
The synthesis of this compound involves a two-step synthesis sequence starting from the appropriate methyl ketone . In another study, a 2-Cyanopyrazolo[1,5-a]pyrimidine derivative reacted with some aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride to create a series of novel pyrazolo[1,5-a]pyrimidine derivatives .Molecular Structure Analysis
The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .Physical and Chemical Properties Analysis
The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
The chemical structure of 2-(Cyanomethyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been utilized as a precursor in the synthesis of a variety of novel polyheterocyclic compounds. This demonstrates its versatility in organic synthesis, enabling the creation of new molecules with potentially unique properties and applications. Metwally, Abdallah, and Almabrook (2017) showcased the synthesis of several novel compounds from this precursor, highlighting the chemical's role in expanding the diversity of available pyrazolo[1,5-a]pyrimidine derivatives and their potential utility in various scientific domains (Metwally, Abdallah, & Almabrook, 2017).
Antimicrobial Activity
Compounds derived from this compound have been evaluated for their antimicrobial properties. This includes research into their effectiveness against various microbial strains, suggesting potential applications in developing new antimicrobial agents. For instance, Abu-Melha (2013) synthesized new heterocycles incorporating the pyrazolopyridine moiety derived from this compound, which were tested and evaluated as antimicrobial agents (Abu-Melha, 2013).
Anticancer Activity
The anticancer activity of new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives synthesized from this compound was investigated by Abdel‐Latif et al. (2016). This research suggests potential therapeutic applications for compounds derived from this chemical structure in oncology, particularly in targeting specific cancer cell lines (Abdel‐Latif et al., 2016).
Synthesis of Heterocyclic Compounds
Utilizing this compound as a starting point, researchers have developed efficient methods for the synthesis of diverse polyfunctional N-heterocycles. These compounds are of significant interest due to their broad spectrum of biological activities and potential applications in medicinal chemistry. Moustafa et al. (2022) highlighted the regioselective synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles, showcasing the compound's utility in generating functionally diverse heterocyclic systems (Moustafa et al., 2022).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(cyanomethyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O/c14-5-3-10-9(8-15)13-16-6-4-11(18(13)17-10)12-2-1-7-19-12/h1-2,4,6-7H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXVBKITINVVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=C(C(=NN23)CC#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2808809.png)
![7-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2808810.png)
![2-acetamido-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2808812.png)

![2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/no-structure.png)
![Rel-(1s,3s,4r,6s)-2-(tert-butoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2808819.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2808820.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2808822.png)
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2808823.png)
